BenchChemオンラインストアへようこそ!

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile

Synthetic chemistry Regioselectivity Furanonaphthoquinone synthesis

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile (CAS 151301-96-1) is a para-substituted arylalkynyl benzonitrile with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. This compound belongs to the class of hydroxyl-alkynyl benzonitriles and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs targeting 5-lipoxygenase (5-LO), P2X purinoceptors, and cell differentiation pathways.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 151301-96-1
Cat. No. B15418080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Hydroxypent-1-yn-1-yl)benzonitrile
CAS151301-96-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CCCCO)C#N
InChIInChI=1S/C12H11NO/c13-10-12-7-5-11(6-8-12)4-2-1-3-9-14/h5-8,14H,1,3,9H2
InChIKeySNPNHZYJUGHMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile (CAS 151301-96-1): Procurement-Relevant Identity, Class, and Core Properties


4-(5-Hydroxypent-1-yn-1-yl)benzonitrile (CAS 151301-96-1) is a para-substituted arylalkynyl benzonitrile with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound belongs to the class of hydroxyl-alkynyl benzonitriles and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs targeting 5-lipoxygenase (5-LO), P2X purinoceptors, and cell differentiation pathways [1]. Its distinguishing structural feature is the 4-(5-hydroxypent-1-yn-1-yl) substitution pattern on the benzonitrile core, which confers a unique regiochemical reactivity profile compared to its 2-substituted regioisomer [2].

Why 4-(5-Hydroxypent-1-yn-1-yl)benzonitrile Cannot Be Replaced by In-Class Analogs: The Case Against Blind Interchange


In-class substitution of 4-(5-hydroxypent-1-yn-1-yl)benzonitrile with its 2-substituted regioisomer or other hydroxyl-alkynyl benzonitriles is not chemically or pharmacologically valid. The para-substitution pattern precludes the base-mediated cyclization reaction that the ortho (2-substituted) isomer readily undergoes, as the nitrile group in the 4-position cannot participate in the intramolecular cyclization to form 4-amino-2,3-dihydronaphtho[2,3-b]furanes [1]. Furthermore, the compound's biological activity profile—spanning moderate 5-lipoxygenase inhibition, P2X3 receptor antagonism, and cell differentiation effects—is a function of the specific spatial arrangement of the hydroxyalkynyl chain relative to the nitrile group [2][3]. Even closely related benzonitrile-based inhibitors such as CAY10606 (IC₅₀ = 86 nM for 5-LO) or A-317491 (Kᵢ = 22–92 nM for P2X3) operate at potency levels 10- to 65-fold different from this compound, making them pharmacologically non-interchangeable for screening cascades or SAR studies [4].

Quantitative Differentiation of 4-(5-Hydroxypent-1-yn-1-yl)benzonitrile from Closest Analogs and Alternatives: Head-to-Head Evidence


Regiochemical Reactivity: Para-Substituted Benzonitrile Cannot Undergo Base-Mediated Cyclization, Unlike the Ortho Isomer

The para-substituted target compound 4-(5-hydroxypent-1-yn-1-yl)benzonitrile is structurally incapable of undergoing the base-mediated intramolecular cyclization reaction that is well-characterized for its ortho-substituted regioisomer 2-(5-hydroxy-1-pentynyl)benzonitrile (CAS 253435-23-3). In the ortho isomer, the nitrile group is positioned to participate in nucleophilic attack on the alkyne moiety, forming 4-amino-2,3-dihydronaphtho[2,3-b]furanes in good yields upon treatment with 1.5 equiv NaOMe in DMSO at 140 °C for 0.5 h [1]. In contrast, the 4-substituted isomer places the nitrile group in the para position, where the distance and geometry preclude this cyclization—rendering it inert under identical reaction conditions. This regiochemical differentiation is absolute and determines whether the compound serves as a precursor to furanonaphthoquinones or must be employed in alternative synthetic routes.

Synthetic chemistry Regioselectivity Furanonaphthoquinone synthesis

5-Lipoxygenase Inhibition: Moderate Potency Distinct from Reference Inhibitor CAY10606

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile inhibits human 5-lipoxygenase (5-LO) with an IC₅₀ of 5.64 µM (5,640 nM) in an in vitro enzyme assay, as recorded in BindingDB [1]. This value places it approximately 65-fold less potent than the reference 5-LO inhibitor CAY10606, which exhibits an IC₅₀ of 86 nM in cell-free assays and 230 nM in intact human neutrophils . The target compound was also evaluated qualitatively in rat whole blood and against isolated 5-LO enzyme within the quinolinyl(bridged)aryl inhibitor class surveyed by Musser and Kreft (1992) [2], where it was reported as active ('1') but without precise IC₅₀ values in that specific publication. Compared to other benzonitrile-containing 5-LO inhibitors such as PF-4191834 (IC₅₀ = 130–229 nM) , the target compound consistently shows micromolar rather than nanomolar potency.

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

P2X3 Receptor Antagonism: Fragment-Like Scaffold Versus Lead-Like Antagonist A-317491

The target compound acts as an antagonist at the P2X3 purinoceptor with an IC₅₀ of 1.0 µM (1,000 nM) in mouse trigeminal ganglion (TG) sensory neurons, as measured by inhibition of α,β-meATP-induced current at −65 mV holding potential [1]. Against human P2X3R expressed in 1321N1 cells, a significantly weaker IC₅₀ of 100 µM (100,000 nM) was observed [1], indicating species-dependent potency. The reference P2X3 antagonist A-317491 exhibits Kᵢ values of 22 nM (hP2X3) and 22 nM (rP2X3) [2], making it 45-fold more potent at rodent P2X3 and over 4,500-fold more potent at human P2X3 compared to the target compound. However, the target compound has a molecular weight of only 185 Da versus >500 Da for A-317491 and related P2X3 antagonists , positioning it as a fragment-sized starting point with a ligand efficiency (LE) of approximately 0.37 kcal/mol per heavy atom (estimated from IC₅₀ = 1 µM, 13 heavy atoms), which is within the attractive range for fragment-based lead generation.

P2X3 purinoceptor Pain Fragment-based drug discovery

Cellular Differentiation Activity: Arrest of Undifferentiated Cell Proliferation and Monocyte Induction

4-(5-Hydroxypent-1-yn-1-yl)benzonitrile has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological activity has been cited in the context of potential anti-cancer applications and treatment of hyperproliferative skin diseases such as psoriasis. While quantitative IC₅₀ values for this specific activity are not available in the public domain, the qualitative description indicates a cellular phenotypic effect that is mechanistically distinct from the compound's 5-LO and P2X3 activities. Notably, the reference 5-LO inhibitor CAY10606 and P2X3 antagonist A-317491 have not been profiled for this differentiation-inducing activity, suggesting that the target compound may engage additional molecular targets or pathways. The combination of moderate enzyme/receptor activity with cell differentiation effects makes this compound a multi-phenotypic tool molecule for probing the intersection of inflammatory signaling and cell fate determination.

Cell differentiation Anti-proliferative Monocyte induction

Recommended Application Scenarios for 4-(5-Hydroxypent-1-yn-1-yl)benzonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for P2X3 Receptor Antagonists

With a molecular weight of 185 Da and measurable P2X3 antagonist activity (IC₅₀ = 1.0 µM in mouse TG neurons), this compound serves as a validated fragment hit for P2X3 lead generation programs [1]. Its fragment-like properties (MW <200 Da, 13 heavy atoms, estimated ligand efficiency ≈0.37 kcal/mol per heavy atom) are ideal for structure-based optimization, whereas the potent lead-like antagonist A-317491 (MW >500 Da, Kᵢ = 22 nM) lacks the chemical simplicity required for fragment growing and merging strategies [2]. Researchers should select this compound specifically as a starting scaffold when pursuing fragment-to-lead campaigns for P2X3-mediated pain and inflammatory indications.

Moderate-Affinity Probe for 5-Lipoxygenase Selectivity Profiling

The compound's moderate 5-LO inhibitory potency (IC₅₀ = 5.64 µM) makes it a suitable low-affinity reference probe for benchmarking the selectivity window of novel 5-LO inhibitors [1]. When screening libraries of potent 5-LO inhibitors (e.g., CAY10606 at IC₅₀ = 86 nM, or PF-4191834 at IC₅₀ = 130 nM), this compound provides a micromolar-activity control point that helps define the dynamic range of the assay and discriminates between non-specific and specific inhibition [2]. Its structural simplicity also makes it a useful negative control for cellular 5-LO assays where potent inhibition is not desired [3].

Regiochemical Control in Benzonitrile-Based Synthetic Route Design

For synthetic chemists designing routes to naphthofuran or furanonaphthoquinone scaffolds, the choice between the 4-substituted (para) and 2-substituted (ortho) regioisomer is decisive. The 4-substituted compound is completely inert to the base-mediated cyclization conditions (1.5 equiv NaOMe, DMSO, 140 °C) that convert the 2-substituted regioisomer into 4-amino-2,3-dihydronaphtho[2,3-b]furanes in good yields [1]. This regiospecificity must guide procurement: the para isomer is the only valid choice when the synthetic objective requires a non-cyclizable benzonitrile intermediate for alternative coupling reactions (e.g., Sonogashira, click chemistry, or nucleophilic aromatic substitution) [2].

Multi-Phenotypic Tool Compound for Inflammation-Cell Fate Crosstalk Studies

The compound's combined profile—moderate 5-LO inhibition, P2X3 antagonism, and monocyte differentiation-inducing activity—positions it as a unique multi-phenotypic probe for investigating the intersection of leukotriene signaling, purinergic receptor modulation, and cell differentiation [1][2]. Unlike single-target reference inhibitors (CAY10606 for 5-LO, A-317491 for P2X3), this compound may simultaneously modulate multiple nodes in inflammatory and differentiation pathways, making it valuable for phenotypic screening and pathway deconvolution studies [3]. Researchers investigating the therapeutic potential of dual 5-LO/P2X3 modulation or the role of leukotriene signaling in monocyte differentiation should prioritize this compound over single-target alternatives.

Quote Request

Request a Quote for 4-(5-Hydroxypent-1-yn-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.